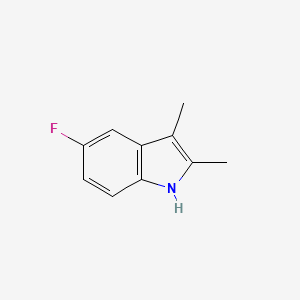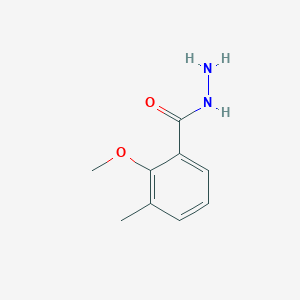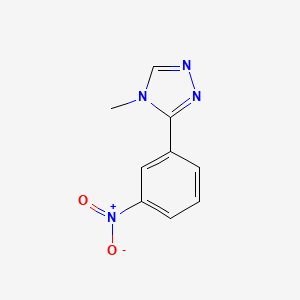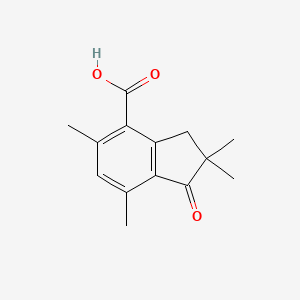
5-Fluoro-2,3-dimethyl-1H-indole
Vue d'ensemble
Description
5-Fluoro-2,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10FN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Fluoro-2,3-dimethyl-1H-indole, has been a subject of interest in the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dimethyl-1H-indole can be analyzed using various tools. For instance, the NIST Chemistry WebBook provides a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, including 5-Fluoro-2,3-dimethyl-1H-indole, are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Physical And Chemical Properties Analysis
5-Fluoro-2,3-dimethyl-1H-indole has a density of 1.2±0.1 g/cm3, a boiling point of 287.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 50.5±3.0 kJ/mol and a flash point of 127.6±25.9 °C .Applications De Recherche Scientifique
Antituberculosis Activity
5-Fluoro-1H-indole derivatives, including 5-fluoro-2,3-dimethyl-1H-indole, have been synthesized and tested for antituberculosis activity. Notably, 5-fluoro-1H-indole-2,3-dione derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis in vitro. This suggests their potential use in developing antituberculosis drugs (Karalı et al., 2007).
Progesterone Receptor Modulators
In the search for new agents for female healthcare, including contraception and treatment of fibroids, endometriosis, and certain breast cancers, derivatives of 5-fluoro-2,3-dimethyl-1H-indole have been explored as progesterone receptor modulators. Their structural modifications have led to the discovery of potent PR antagonists, which could have significant implications for female healthcare applications (Fensome et al., 2008).
Pharmaceutical Process Development
The development of safe and efficient processes for large-scale preparation of 5-fluoro-2,3-dimethyl-1H-indole derivatives, which facilitate serotonin neurotransmission and were considered as antidepressant drug candidates, has been a focus of research. Optimizing various synthesis steps, including Fischer indole synthesis, is crucial for the scalable production of these compounds (Anderson et al., 1997).
Fluorination in Organic Synthesis
5-Fluoro-2,3-dimethyl-1H-indole is part of a broader class of fluorinated indoles that are important in organic synthesis. The fluorine atoms in these compounds play a critical role in enabling certain chemical reactions, such as the 5-endo-trig cyclizations, which are otherwise disfavored in non-fluorinated analogs. These reactions are significant in the synthesis of various heterocyclic compounds (Ichikawa et al., 2002).
Orientations Futures
The future directions for 5-Fluoro-2,3-dimethyl-1H-indole could involve further exploration of its synthesis methods, biological activities, and potential therapeutic applications. Given the importance of indole derivatives in natural products and drugs, there is considerable potential for future research in this area .
Propriétés
IUPAC Name |
5-fluoro-2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOQBVDDGHQQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355210 | |
| Record name | 5-Fluoro-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dimethyl-1H-indole | |
CAS RN |
526-47-6 | |
| Record name | 5-Fluoro-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)



![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)
